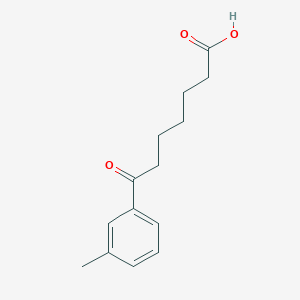

7-(3-Methylphenyl)-7-oxoheptanoic acid

Description

Contextualization within Fatty Acid and Ketone Chemistry

From a structural standpoint, 7-(3-Methylphenyl)-7-oxoheptanoic acid is a derivative of heptanoic acid, a seven-carbon saturated fatty acid. The presence of a keto group at the seventh carbon and a 3-methylphenyl substituent introduces significant changes to its physical and chemical properties compared to the parent fatty acid. The aliphatic chain provides flexibility, while the aromatic ring and the carbonyl group introduce rigidity and sites for specific chemical reactions. This bifunctionality is a key aspect of its chemistry, allowing for independent or concerted reactions of the carboxylic acid and ketone moieties.

Significance of Phenyl-Substituted Keto-Acids in Organic Synthesis and Biochemistry

Phenyl-substituted keto-acids are pivotal building blocks in organic synthesis. The ketone functionality can undergo a wide array of reactions, including nucleophilic addition, reduction to an alcohol, and conversion to other functional groups. The carboxylic acid group, on the other hand, can be transformed into esters, amides, or acid chlorides, and can also participate in various coupling reactions. The presence of a phenyl group, particularly with substituents like the methyl group in the meta position, influences the electronic properties of the ketone and can direct the regioselectivity of certain reactions on the aromatic ring.

In the realm of biochemistry, keto-acids are crucial intermediates in the metabolic pathways of amino acids and fatty acids. While specific biochemical roles for this compound have not been extensively documented, the study of analogous phenyl-substituted keto-acids provides insights into enzyme-substrate interactions and metabolic processes. For instance, the metabolism of the amino acid phenylalanine involves phenyl-substituted keto-acids. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(3-methylphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-11-6-5-7-12(10-11)13(15)8-3-2-4-9-14(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFHIHVSMDFRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645286 | |

| Record name | 7-(3-Methylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-39-4 | |

| Record name | 3-Methyl-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3-Methylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 3 Methylphenyl 7 Oxoheptanoic Acid

Chemoenzymatic and Biocatalytic Synthesis Approaches

The use of enzymes and whole-cell biocatalysts in organic synthesis provides environmentally benign and highly selective alternatives to traditional chemical methods. These approaches are particularly valuable for constructing chiral molecules and performing specific functional group transformations under mild conditions.

Enzymatic Pathways for Heptanoic Acid Derivatives

Heptanoic acid and its derivatives serve as the foundational backbone for the target molecule. Biocatalytic routes to these C7 fatty acids often leverage engineered microbial systems. Engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, can be designed to produce carboxylic acids. nih.gov While natural fatty acid biosynthesis typically produces even-chain fatty acids, metabolic engineering strategies can be employed to generate odd-chain fatty acids like heptanoic acid. This can involve the use of specific thioesterases that terminate the fatty acid synthesis cycle at the C7 stage.

Another approach involves the photoenzymatic decarboxylation of dicarboxylic acids. For instance, a photodecarboxylase from Chlorella variabilis NC64A (CvFAP) can convert carboxylic acids into hydrocarbons. acs.orgtudelft.nl While this is a decarboxylation reaction, the principles of using enzymes to act on fatty acid chains are relevant. By modifying the enzyme or the substrate, it is conceivable to develop enzymatic systems that build up the C7 chain required for 7-(3-Methylphenyl)-7-oxoheptanoic acid.

| Enzyme Class | Reaction Type | Relevance to Heptanoic Acid Synthesis |

| Thioesterases | Chain termination | Can be engineered to selectively produce heptanoic acid (C7) from the fatty acid synthesis pathway. |

| Fatty Acid Synthases | Chain elongation | Core machinery for building the carbon backbone of fatty acids. |

| Decarboxylases | C-C bond cleavage | Can be used in reverse or modified to facilitate chain elongation or functionalization. acs.orgnih.gov |

Biotransformations Involving Ketone and Carboxylic Acid Functionalities

Biotransformations are highly effective for manipulating ketone and carboxylic acid groups with high specificity. iupac.org Enzymes such as ketoreductases, monooxygenases, and lipases can perform regio- and stereoselective modifications that are often challenging to achieve with conventional chemistry.

Ketone Functionalization: Baeyer-Villiger monooxygenases (BVMOs) are a well-studied class of enzymes that catalyze the oxidation of ketones to esters. researchgate.net While not directly forming the target keto-acid, their ability to recognize and act on ketone functionalities is significant. More directly applicable are ketoreductases, which can stereoselectively reduce ketones to alcohols if a chiral center is desired. Conversely, alcohol dehydrogenases can oxidize a secondary alcohol to the corresponding ketone.

Carboxylic Acid Functionalization: The conversion of nitriles to carboxylic acids is an effective and environmentally friendly method catalyzed by nitrilases or a combination of nitrile hydratase and amidase. acs.org This enzymatic approach can be a mild alternative to harsh acid or base hydrolysis for introducing the carboxylic acid moiety at the end of the carbon chain. Furthermore, lipases can be used for the enantioselective hydrolysis of racemic esters, providing a method for resolving chiral carboxylic acids or their precursors. iupac.org

| Enzyme Type | Functionality Targeted | Potential Application in Synthesis |

| Baeyer-Villiger Monooxygenases | Ketone | Oxidation of a cyclic ketone precursor to form a linear chain with ester and acid functionalities. researchgate.net |

| Ketoreductases / Dehydrogenases | Ketone | Asymmetric reduction of the ketone to a chiral alcohol or oxidation of an alcohol precursor. |

| Nitrilases / Amidases | Carboxylic Acid (from Nitrile) | Mild conversion of a terminal nitrile group on the heptanenitrile backbone to the desired carboxylic acid. acs.org |

| Lipases | Carboxylic Acid / Ester | Enantioselective hydrolysis of an ester precursor to a chiral carboxylic acid. iupac.org |

Classical Organic Synthesis Routes

Traditional organic synthesis provides a robust and versatile toolkit for the construction of this compound. These methods allow for the systematic assembly of the molecular framework through well-established reaction mechanisms.

Strategies for Phenyl-Substituted Fatty Acids

A key step in the synthesis is the formation of the carbon-carbon bond between the aromatic ring and the fatty acid chain. The Friedel-Crafts acylation is a primary method for achieving this. In this reaction, an acylating agent, such as an acyl chloride or anhydride derived from a seven-carbon dicarboxylic acid, reacts with a substituted benzene ring in the presence of a Lewis acid catalyst.

For the synthesis of this compound, one could employ the Friedel-Crafts acylation of toluene with a derivative of suberic acid (octanedioic acid). However, this would yield a mixture of ortho, para, and meta isomers. A more regioselective approach would start with a meta-directing group that can later be converted to a methyl group or by using a starting material that already contains the desired 3-methylphenyl moiety. An alternative involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent derived from 3-bromotoluene, with an appropriate electrophile containing the seven-carbon chain.

| Reaction | Reactants | Catalyst/Conditions | Outcome |

| Friedel-Crafts Acylation | Toluene and Suberoyl Chloride | AlCl₃ | Mixture of ortho, para, and meta isomers of 7-phenyl-7-oxoheptanoic acid. |

| Grignard Reaction | 3-Methylphenylmagnesium bromide and 7-oxoheptanoic acid derivative | Ether solvent | Forms the C-C bond between the aromatic ring and the keto-acid chain. |

| Suzuki Coupling | 3-Methylphenylboronic acid and a brominated heptanoate derivative | Palladium catalyst | Creates the aryl-alkyl bond under milder conditions than Friedel-Crafts. |

Construction of the Oxoheptanoic Acid Backbone

The seven-carbon oxoheptanoic acid backbone can be assembled through several synthetic strategies. One common method involves the oxidation of a suitable precursor, such as a cyclic alcohol or an alkene. For example, the oxidative cleavage of cycloheptene can yield the seven-carbon dicarboxylic acid, which can then be further functionalized.

Another approach is to build the chain step-by-step using carbon-carbon bond-forming reactions. For instance, a malonic ester synthesis could be used to extend a shorter alkyl halide chain. A patent describes the synthesis of 7-chloro-2-oxoheptanoic acid starting from 1-bromo-5-chloropentane, which is converted to a Grignard reagent and reacted with diethyl oxalate. google.com A similar strategy could be adapted by starting with a different halogenated pentane derivative and modifying the subsequent steps to place the oxo group at the 7-position.

A practical synthesis of a related compound, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, started from commercially available suberic acid, demonstrating the utility of C8 dicarboxylic acids as precursors that can be modified to achieve the desired chain length and functionality. researchgate.net

Regioselective Functionalization Techniques

Achieving the specific 1,3-substitution pattern (meta) on the phenyl ring is a critical aspect of the synthesis. The choice of starting material and the order of reactions are crucial for controlling the regiochemistry.

If starting with toluene, direct acylation typically yields a majority of the para-substituted product due to the ortho, para-directing nature of the methyl group. To achieve meta-substitution, a different strategy is required. One could start with a benzene derivative that has a meta-directing group, perform the acylation, and then convert that directing group into a methyl group. For example, a nitro group is a strong meta-director. One could perform Friedel-Crafts acylation on nitrobenzene, followed by reduction of the nitro group to an amine, diazotization, and subsequent reaction to install a methyl group.

Modern C-H functionalization techniques offer more direct routes. nih.gov These methods use transition metal catalysts (e.g., palladium, rhodium, ruthenium) and often employ a directing group to selectively activate a specific C-H bond on the aromatic ring for coupling with a reaction partner. nih.gov For instance, a directing group temporarily installed ortho to the desired reaction site can force the functionalization to occur at a less sterically accessible or electronically favored position, which can then be removed. While complex, these methods provide powerful control over regioselectivity.

| Technique | Description | Application |

| Use of Directing Groups | A functional group on the aromatic ring directs incoming electrophiles to the meta position. | Starting with a meta-directing substituted benzene (e.g., nitrobenzene, benzonitrile) for the acylation step. |

| C-H Activation | Transition metal-catalyzed activation of a specific C-H bond, often guided by a removable directing group. nih.gov | Direct, selective coupling of the heptanoic acid chain to the meta-position of toluene. |

| Isomer Separation | Synthesis of a mixture of isomers followed by chromatographic separation. | A less efficient but viable method if a regioselective route is not available. |

Mechanistic Investigations of Reactions Involving the 7 Oxoheptanoic Acid Moiety

Carbonyl Group Reactivity in Substituted Ketones

The ketone carbonyl group in 7-(3-Methylphenyl)-7-oxoheptanoic acid is a primary site for chemical reactions. Its reactivity is influenced by the electron-donating effect of the 3-methylphenyl group and the steric hindrance it imposes. The primary reaction pathways at the carbonyl carbon are nucleophilic addition and α-substitution reactions.

Nucleophilic Addition Pathways

Nucleophilic addition to the carbonyl group of aryl ketones is a fundamental reaction in organic chemistry. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles are attracted to this electron-deficient center, leading to the formation of a tetrahedral intermediate.

The general mechanism for nucleophilic addition to the carbonyl group of a ketone like this compound can be described as follows:

Nucleophilic Attack: A nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon.

Formation of Tetrahedral Intermediate: The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom is typically protonated by a protic solvent or upon acidic workup to yield the final alcohol product.

A variety of nucleophiles can participate in these addition reactions, leading to a diverse array of products. The table below summarizes some common nucleophilic addition reactions and the expected products for a generic aryl ketone.

| Nucleophile | Reagent | Product |

|---|---|---|

| Hydride ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Grignard reagents (R-MgX) | Organomagnesium halides | Tertiary alcohol |

| Organolithium reagents (R-Li) | Organolithium compounds | Tertiary alcohol |

| Cyanide ion (CN⁻) | Hydrogen cyanide (HCN) or Sodium cyanide (NaCN) | Cyanohydrin |

The presence of the 3-methyl group on the phenyl ring can have a modest electronic effect on the reactivity of the carbonyl group. As an electron-donating group, it slightly reduces the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted phenyl ketone.

α-Substitution Reactions

The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. This allows for a variety of substitution reactions to occur at the α-position.

The mechanism for α-substitution can proceed through either an enol or an enolate intermediate, depending on whether the reaction is catalyzed by acid or base.

Acid-Catalyzed α-Substitution: In the presence of an acid catalyst, the ketone undergoes tautomerization to form an enol. The enol, with its electron-rich double bond, then acts as a nucleophile and reacts with an electrophile.

Base-Catalyzed α-Substitution: In the presence of a base, an α-proton is removed to form a resonance-stabilized enolate ion. The enolate is a potent nucleophile and readily reacts with electrophiles.

For this compound, α-substitution can occur at the C6 position of the heptanoic acid chain. Common α-substitution reactions include halogenation and alkylation.

| Reaction | Reagents | Product | Intermediate |

|---|---|---|---|

| α-Halogenation (Acid-catalyzed) | Br₂, CH₃COOH | α-Bromo ketone | Enol |

| α-Halogenation (Base-promoted) | Br₂, NaOH | α-Bromo ketone (can lead to polyhalogenation) | Enolate |

| α-Alkylation | 1. LDA (Lithium diisopropylamide) 2. R-X (Alkyl halide) | α-Alkyl ketone | Enolate |

Carboxylic Acid Group Transformations

The terminal carboxylic acid group of this compound is another key reactive site, allowing for a range of derivatization reactions.

Esterification and Amidation Reactions

Esterification is a common transformation of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst (Fischer esterification). The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction is generally less straightforward than esterification due to the basicity of the amine, which can lead to an acid-base reaction to form a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid is often activated, for instance, by converting it to a more reactive acyl chloride or by using coupling agents. In general, amidation is kinetically faster than esterification under similar conditions due to the higher nucleophilicity of amines compared to alcohols. researchgate.net

Reductions and Other Carboxyl Derivatizations

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Notably, LiAlH₄ will also reduce the ketone functionality. Selective reduction of the carboxylic acid in the presence of the ketone is challenging and typically requires protection of the ketone group.

Other important derivatizations of the carboxylic acid group include its conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive intermediate that can be readily converted into a variety of other functional groups, including esters, amides, and anhydrides.

Intramolecular Cyclizations and Rearrangements of Oxo-Fatty Acid Structures

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, presents the possibility for intramolecular reactions. Under certain conditions, the carboxylic acid or its derivatives can react with the carbonyl group or the α-carbon.

The study of intramolecular cyclizations of fatty acid allene (B1206475) oxides into cyclopentenones, for example, highlights the influence of stereochemistry and pH on the reaction outcome, suggesting that subtle structural features can significantly impact the propensity for cyclization. researchgate.net

Oxidative and Reductive Transformations of the Ketone Functionality

The ketone functionality within the 7-oxoheptanoic acid moiety is a key site for synthetic manipulation, allowing for a variety of oxidative and reductive transformations. These reactions are fundamental in modifying the core structure of this compound, leading to the formation of esters or alcohols, respectively. Mechanistic studies of these transformations provide insight into reaction pathways and stereochemical outcomes.

Oxidative Transformations: The Baeyer-Villiger Oxidation

A prominent oxidative transformation of the ketone in this compound is the Baeyer-Villiger oxidation. This reaction employs peroxyacids or peroxides to convert the ketone into an ester. wikipedia.org The reaction mechanism involves a critical rearrangement step, and the regioselectivity is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. adichemistry.comorganic-chemistry.org

The generally accepted mechanism proceeds through the formation of a Criegee intermediate. wikipedia.orglscollege.ac.in Initially, the peroxyacid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The peroxyacid then performs a nucleophilic attack on the carbonyl carbon. wikipedia.org This is followed by a concerted migration of one of the substituents from the carbonyl carbon to the adjacent oxygen of the peroxide group, displacing a carboxylic acid. wikipedia.org This migration step is typically the rate-determining step of the reaction. wikipedia.org

In the case of this compound, the two substituents on the carbonyl carbon are the 3-methylphenyl group and the hexanoic acid alkyl chain. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. lscollege.ac.in Consequently, the 3-methylphenyl group is expected to migrate preferentially over the primary alkyl chain.

The Baeyer-Villiger oxidation of this compound would, therefore, yield predominantly the corresponding ester where the oxygen atom is inserted between the carbonyl carbon and the aromatic ring.

Table 1: Baeyer-Villiger Oxidation of this compound

| Substrate | Oxidizing Agent | Proposed Major Product |

|---|

Reductive Transformations of the Ketone

The ketone functionality of this compound can be reduced to a secondary alcohol. This transformation can be achieved through various methods, including catalytic hydrogenation and reduction with metal hydrides. libretexts.org

Catalytic hydrogenation typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as platinum, palladium, or nickel. libretexts.org This method is effective for the reduction of aldehydes and ketones to alcohols. libretexts.org For aryl ketones, specific conditions can be employed to achieve complete reduction of the carbonyl group to a methylene (B1212753) group, such as in the Clemmensen or Wolff-Kishner reductions. youtube.com However, for the conversion to the corresponding alcohol, milder conditions are used. The development of heterogeneous catalysts, particularly those involving cooperative catalysis between metal nanoparticles and Lewis-acidic supports, has advanced the efficiency of such reductions for carboxylic acid derivatives. nih.govresearchgate.net

Alternatively, metal hydride reagents are commonly used for the reduction of ketones. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the carboxylic acid functionalities, milder reagents can offer more selectivity. libretexts.org The direct reduction of carboxylic acids to alcohols is a challenging transformation that often requires strong reducing agents or catalytic hydrosilylation. nih.gov Therefore, achieving selective reduction of the ketone in the presence of the carboxylic acid would necessitate careful selection of the reducing agent and reaction conditions. Iridium(III) metallacycles have been shown to be versatile catalysts for the hydrosilylation of various carbonyl compounds and carboxylic acid derivatives. researchgate.net

Table 2: Potential Reductive Transformations of this compound

| Substrate | Reagent/Catalyst | Expected Product | Transformation |

|---|---|---|---|

| This compound | H₂, Pt/C | 7-hydroxy-7-(3-methylphenyl)heptanoic acid | Ketone to Alcohol |

| This compound | Zn(Hg), HCl (Clemmensen) | 7-(3-methylphenyl)heptanoic acid | Ketone to Methylene |

Advanced Analytical Characterization in Chemical Research

Chromatographic Separation Techniques

Chromatographic methods are paramount for the purification and quantitative analysis of 7-(3-Methylphenyl)-7-oxoheptanoic acid, effectively separating it from reaction precursors, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Organic Acids

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic acids. For this compound, reversed-phase HPLC is the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. This configuration allows for the effective separation of the analyte based on its hydrophobicity.

The retention of this compound is governed by the partitioning of the molecule between the stationary and mobile phases. The presence of the nonpolar 3-methylphenyl group and the hexanoic acid chain contributes to its retention on a C18 column, while the polar carboxylic acid and ketone functionalities ensure its solubility in the mobile phase.

To ensure the carboxylic acid group is in its protonated, less polar form, and to achieve sharp, symmetrical peaks, the mobile phase is typically acidified. libretexts.orgchromatographyonline.com A common mobile phase composition would be a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small percentage of an acid such as formic acid or phosphoric acid. libretexts.orgchromatographyonline.com Detection is most commonly achieved using a UV detector, as the aromatic ring and the carbonyl group of the ketone provide strong chromophores, typically absorbing in the range of 210-254 nm. google.com

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) offers high-resolution separation and definitive identification. However, due to the low volatility and high polarity of the carboxylic acid group in this compound, derivatization is a prerequisite for GC analysis. colostate.edu This process replaces the active hydrogen of the carboxylic acid with a nonpolar group, increasing the compound's volatility and thermal stability. sigmaaldrich.com

A common derivatization technique is silylation, where a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to convert the carboxylic acid into its trimethylsilyl (B98337) (TMS) ester. youtube.commdpi.com The derivatization reaction is typically carried out by heating the sample with the silylating agent in an appropriate solvent. youtube.com

Once derivatized, the compound can be readily analyzed by GC-MS. The separation is achieved on a nonpolar capillary column, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule.

Table 2: Representative GC-MS Derivatization and Analysis Conditions

| Parameter | Condition |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Reaction Conditions | 60 °C for 30 minutes |

| GC Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its atomic connectivity and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to provide a complete picture of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the 3-methylphenyl group, the methyl protons, and the protons of the aliphatic chain would be observed. The chemical shifts, integration, and multiplicity of these signals provide crucial information about the electronic environment and connectivity of the protons. For instance, the aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), while the aliphatic protons would be found in the upfield region (1.0-3.0 ppm). The protons adjacent to the carbonyl group and the carboxylic acid would be shifted further downfield due to the electron-withdrawing nature of these functional groups. orgchemboulder.comlibretexts.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbons of the ketone and carboxylic acid would be observed at the most downfield chemical shifts (typically >170 ppm). The aromatic carbons would resonate in the range of 120-140 ppm, and the aliphatic carbons would appear in the upfield region. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Carboxylic Acid (-COOH) | 10.0-12.0 (s, 1H) | ~179 |

| Ketone (C=O) | - | ~200 |

| Aromatic CH | 7.2-7.8 (m, 4H) | 128-135 |

| Aromatic C-CH₃ | - | ~138 |

| Aromatic C-C=O | - | ~137 |

| -CH₃ | ~2.4 (s, 3H) | ~21 |

| -CH₂-C=O | ~2.9 (t, 2H) | ~38 |

| -CH₂-COOH | ~2.3 (t, 2H) | ~34 |

| Aliphatic -CH₂- | 1.3-1.8 (m, 6H) | 24-29 |

s = singlet, t = triplet, m = multiplet

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) would likely lead to the observation of the molecular ion peak (M⁺) at m/z 234.

The fragmentation pattern would be dictated by the presence of the ketone and carboxylic acid functional groups. Common fragmentation pathways for aromatic ketones include α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. libretexts.orgmiamioh.edu This would lead to the formation of a stable acylium ion. For this compound, this could result in fragments corresponding to the 3-methylbenzoyl cation (m/z 119) and the loss of the alkyl chain.

Another important fragmentation pathway for carbonyl compounds is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the β-carbon-carbon bond. libretexts.org For the carboxylic acid moiety, characteristic losses of water (M-18) and the carboxyl group (M-45) may also be observed. libretexts.org The mass spectrum of the closely related 7-oxo-7-phenylheptanoic acid shows a prominent base peak at m/z 105, corresponding to the benzoyl cation, and another significant peak at m/z 120. nih.gov

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 234 | [M]⁺ | Molecular Ion |

| 216 | [M - H₂O]⁺ | Loss of water from the carboxylic acid |

| 189 | [M - COOH]⁺ | Loss of the carboxyl group |

| 119 | [CH₃C₆H₄CO]⁺ | α-cleavage at the ketone |

| 91 | [C₇H₇]⁺ | Tropylium ion from the methylphenyl group |

Electrophoretic Methods for Organic Acids

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like organic acids. iaea.org Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for this purpose. iaea.orgchromatographyonline.com

The composition of the background electrolyte (BGE) is crucial for achieving optimal separation. libretexts.org A buffer with a pH that ensures the full ionization of the analyte is typically used, for example, a phosphate (B84403) or borate (B1201080) buffer at a pH of around 7-9. nih.gov Organic modifiers such as methanol or acetonitrile can be added to the BGE to improve the solubility of the analyte and modify the EOF. mtc-usa.com Detection is commonly performed using a UV detector, leveraging the UV absorbance of the aromatic ring.

Table 5: Exemplary Capillary Zone Electrophoresis (CZE) Conditions

| Parameter | Condition |

| Capillary | Fused silica, 50 cm total length, 50 µm I.D. |

| Background Electrolyte | 20 mM Sodium phosphate buffer, pH 7.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

In-depth Analysis of this compound Reveals Research Gap in Advanced Analytical Techniques

Despite its availability in chemical catalogs, a thorough review of scientific literature indicates a significant lack of published research on the advanced analytical characterization of this compound. Specifically, there is no readily available information regarding its microextraction and sample preparation from complex matrices, which is a crucial aspect of modern analytical chemistry.

The compound, with the chemical formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol , is listed by several chemical suppliers. However, detailed studies focusing on its analytical determination, particularly using sophisticated sample preparation techniques like microextraction in challenging sample environments such as biological fluids or environmental samples, are conspicuously absent from the public domain.

This gap in the scientific literature means that no established and validated methods for the microextraction and subsequent analysis of this compound have been documented. Consequently, there are no detailed research findings or data to populate tables on parameters such as extraction efficiency, recovery rates, or limits of detection and quantification for this specific compound.

In the broader context of analyzing similar aromatic keto acids, researchers typically employ a variety of advanced sample preparation techniques to isolate and preconcentrate the analytes from complex sample matrices. These methods are essential for removing interfering substances and enhancing the sensitivity of the analytical instrument. Techniques such as solid-phase microextraction (SPME), liquid-phase microextraction (LPME), and dispersive liquid-liquid microextraction (DLLME) are often tailored to the specific physicochemical properties of the target analyte and the nature of the sample matrix.

Following sample preparation, analytical techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS), are used for separation and detection. For keto acids, a derivatization step is frequently necessary to improve their volatility for GC analysis or to enhance their ionization efficiency for MS detection.

However, without specific studies on this compound, any discussion of its analytical characterization remains speculative. The development and validation of such methods would require dedicated research to optimize extraction conditions, select appropriate derivatizing agents, and establish the performance characteristics of the entire analytical procedure. The absence of such research highlights a niche area for future investigation in the field of analytical chemistry.

Computational and Theoretical Chemistry Studies of 7 3 Methylphenyl 7 Oxoheptanoic Acid

Molecular Modeling and Simulation Approaches for Substituted Organic Acids

Molecular modeling and simulation are powerful tools for investigating the behavior of substituted organic acids like 7-(3-methylphenyl)-7-oxoheptanoic acid in various environments. These methods can predict and analyze the dynamics and interactions of the molecule, offering a window into its behavior at the atomic level.

Molecular dynamics (MD) simulations, for instance, can model the movement of atoms in the molecule over time, providing insights into its conformational flexibility and interactions with solvent molecules. iitg.ac.innih.gov By simulating the molecule in an aqueous environment, researchers can study hydration energetics and the orientation of the carboxylic acid group and the substituted phenyl ring relative to water molecules. rsc.org The results of such simulations can reveal how the molecule might behave in biological systems or in solution-phase chemical reactions.

Force fields, which are sets of parameters used to calculate the potential energy of a system of atoms, are a cornerstone of molecular modeling. For a molecule like this compound, a combination of well-established force fields would be employed to accurately represent the different parts of the molecule, including the aliphatic chain, the ketone group, and the aromatic ring. These force fields allow for the simulation of larger systems over longer timescales than would be possible with more computationally intensive quantum mechanical methods.

The following table illustrates the types of data that can be obtained from molecular dynamics simulations of this compound in a simulated aqueous environment.

| Property | Description | Representative Value |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 5.2 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | 350 Ų |

| Number of Hydrogen Bonds (Water) | The average number of hydrogen bonds between the carboxylic acid group and water molecules. | 4.5 |

Note: The values in this table are representative and intended for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of organic molecules. numberanalytics.comnumberanalytics.com For this compound, DFT can be used to predict a wide range of properties with a high degree of accuracy.

These calculations can determine the optimized molecular geometry, providing precise bond lengths and angles. Furthermore, they can elucidate the electronic properties of the molecule, such as the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and its electronic excitation properties. acs.org

DFT calculations are also invaluable for predicting spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). nih.gov

The table below presents a set of hypothetical electronic properties for this compound, as would be calculated using DFT.

| Electronic Property | Description | Calculated Value |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.8 D |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to chemical reactivity. | 5.3 eV |

Note: The values in this table are hypothetical and for illustrative purposes.

Conformational Analysis and Stereochemical Considerations

The flexible nature of the heptanoic acid chain in this compound means that the molecule can exist in numerous conformations. Conformational analysis is therefore essential for identifying the low-energy structures that are most likely to be populated at a given temperature. uci.edu

Computational methods such as systematic or stochastic conformational searches can be employed to explore the potential energy surface of the molecule and identify the various stable conformers. electronicsandbooks.comresearchgate.net These searches involve rotating the rotatable bonds in the molecule and then minimizing the energy of the resulting structures. The relative energies of the different conformers can then be calculated to determine their populations according to the Boltzmann distribution.

The presence of a carbonyl group at the 7-position introduces the possibility of keto-enol tautomerism, and computational methods can be used to assess the relative stabilities of the keto and enol forms. researchgate.net

Furthermore, if the molecule were to be synthesized in a way that introduces a chiral center, for example, through an asymmetric reduction of the ketone, computational methods would be indispensable for studying the stereochemical aspects. researchgate.netresearchgate.net Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be computationally simulated to predict the chiroptical properties of the different enantiomers. nih.govacs.org This allows for the determination of the absolute configuration of a chiral molecule by comparing the calculated spectra with experimental data.

The following table provides an example of the kind of data that would be generated from a conformational analysis of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) |

| 1 (Global Minimum) | 0.00 | C5-C6-C7-O: 178 | 45 |

| 2 | 0.75 | C5-C6-C7-O: -65 | 25 |

| 3 | 1.20 | C4-C5-C6-C7: 62 | 15 |

Note: The values in this table are representative and for illustrative purposes only.

Biochemical Roles and Metabolic Pathways Non Human Systems

Involvement in Microbial Metabolism

Microorganisms possess a vast and adaptable metabolic network capable of synthesizing and transforming a wide array of organic molecules, including oxo-fatty acids. These pathways are crucial for generating cellular components, energy, and signaling molecules.

Biosynthesis of Branched-Chain Alpha-Keto Acids and Related Structures in Microorganisms

The biosynthesis of branched-chain fatty acids in many bacteria originates from branched-chain α-keto acids derived from amino acids like valine, leucine, and isoleucine. nih.gov This process is initiated by the branched-chain α-keto acid dehydrogenase complex (BCKDC), a multi-enzyme complex found on the mitochondrial inner membrane in eukaryotes and in the cytoplasm of bacteria. wikipedia.org

The BCKDC catalyzes the oxidative decarboxylation of branched, short-chain α-keto acids, converting them into their respective acyl-CoA derivatives. wikipedia.org For instance, α-ketoisovalerate (from valine), α-ketoisocaproate (from leucine), and α-keto-β-methylvalerate (from isoleucine) are converted to isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA, respectively. wikipedia.org These molecules then serve as primers for the fatty acid synthase (FAS) system to build branched, long-chain fatty acids, which are essential for maintaining membrane fluidity. nih.govscite.ai

Table 1: Key Enzymes and Substrates in Branched-Chain Fatty Acid Precursor Synthesis

| Enzyme/Complex | Substrate(s) | Product(s) | Function in Pathway | Organism Example |

|---|---|---|---|---|

| Branched-chain α-keto acid dehydrogenase complex (BCKDC) | α-ketoisovalerate, α-ketoisocaproate, α-keto-β-methylvalerate | Isobutyryl-CoA, Isovaleryl-CoA, α-Methylbutyryl-CoA | Oxidative decarboxylation to create primers for fatty acid synthesis. wikipedia.org | Bacteria, Plants, Animals wikipedia.org |

| BCKA Decarboxylase | Branched-chain α-keto acids | Branched-chain aldehydes | Essential for initiating the synthesis of branched-chain fatty acids. nih.gov | Bacillus subtilis nih.gov |

Enzymatic Transformations of Oxo-Fatty Acids

Microorganisms employ a variety of enzymes to transform oxo-fatty acids. These transformations are part of broader metabolic pathways for either catabolizing fatty acids for energy or converting them into other valuable biomolecules. nih.gov Key enzymatic steps include hydration, β-oxidation, and lactonization. nih.gov

In prokaryotes, the metabolism of fatty acids is less understood than in eukaryotes but involves several key processes. nih.gov For example, bacteria like Micrococcus luteus can convert oleic acid into 10-ketostearic acid through the action of enzymes like NAD+-dependent secondary alcohol dehydrogenases. nih.gov The general pathway often involves the hydration of a double bond to form a hydroxy fatty acid, which is then oxidized to a keto fatty acid. nih.gov

These keto- and hydroxy-fatty acids can then be further metabolized through β-oxidation, a process that sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. nih.govnih.gov The enzymes involved in β-oxidation are specific to the chain length of the fatty acid substrate. nih.gov

Roles in Plant and Fungal Metabolism

In plants, fungi, and algae, oxo-fatty acids are part of a large class of bioactive metabolites known as oxylipins. gerli.com These compounds are derived from the oxygenation of polyunsaturated fatty acids by enzymes such as lipoxygenases. gerli.comd-nb.info The resulting hydroperoxides are then converted by other enzymes into a variety of structures, including hydroxy fatty acids, oxo-fatty acids, and jasmonates. gerli.com

Oxylipins are involved in a wide range of physiological processes, acting as signaling molecules in development and defense against pathogens. For example, jasmonates are critical plant hormones that regulate responses to stress and injury. While the direct role of aromatic oxo-fatty acids like 7-(3-Methylphenyl)-7-oxoheptanoic acid is not defined, the general pathways for oxylipin synthesis provide a framework for how such molecules could be generated or processed.

Mechanistic Insights into Long-Chain Oxo-Fatty Acid Biology

Long-chain fatty acids, including their oxo-derivatives, are fundamental to cellular biology, serving as energy sources, structural components of membranes, and signaling molecules. numberanalytics.comjomes.org The biological effects of these molecules are determined by factors such as chain length and the presence of functional groups. jomes.org

The metabolism of long-chain fatty acids primarily occurs through β-oxidation in the mitochondria and peroxisomes. nih.govnih.gov For transport into the mitochondria, long-chain fatty acids must be activated to their acyl-CoA form and then transported across the mitochondrial membrane via the carnitine shuttle system. nih.gov

In some cases where β-oxidation is impaired, an alternative pathway called omega (ω)-oxidation can become active. researchgate.net This process, occurring in the endoplasmic reticulum, introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid, which is then oxidized to a dicarboxylic acid, increasing its water solubility for excretion. nih.govresearchgate.net

Furthermore, fatty acids can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation. numberanalytics.comjomes.org

Derivatization for Biochemical Probes and Precursors in Non-Human Studies

The analysis of fatty acids, including oxo-fatty acids, in biological samples often presents challenges due to their poor ionization efficiency in mass spectrometry and their high polarity, which can cause issues in gas chromatography. nih.govsigmaaldrich.com To overcome these limitations, chemical derivatization is frequently employed. This process modifies the carboxylic acid functional group to create a derivative with improved analytical properties. nih.gov

Derivatization can enhance detection sensitivity, improve chromatographic separation, and provide structural information. nih.govmdpi.com For example, converting a fatty acid to its corresponding fatty acid methyl ester (FAME) reduces its polarity and makes it more suitable for gas chromatography analysis. sigmaaldrich.com For liquid chromatography-mass spectrometry (LC-MS), derivatization reagents can be used to add a permanently charged group to the fatty acid, significantly boosting signal intensity. mdpi.comresearchgate.net

Table 2: Common Derivatization Strategies for Fatty Acid Analysis

| Method | Reagent(s) | Purpose | Analytical Technique |

|---|---|---|---|

| Esterification | Boron trichloride (B1173362) (BCl3) in Methanol (B129727) | Reduces polarity, improves volatility and stability. sigmaaldrich.com | Gas Chromatography (GC) |

| Amide Formation | N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) | Adds a permanent positive charge, enhancing sensitivity. researchgate.net | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Fluorescence Labeling | 9-(2-hydroxyethyl)-carbazole (HEC) | Attaches a fluorescent tag for sensitive detection. researchgate.net | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |

These derivatization techniques are essential tools in metabolomics, allowing researchers to accurately quantify and identify oxo-fatty acids and other lipid species in various non-human biological systems to better understand their metabolic roles.

Synthetic Applications and Derivatization for Advanced Organic Molecules

Utilization as a Building Block in Complex Molecule Synthesis

There is no specific, detailed information available in the surveyed literature demonstrating the use of 7-(3-Methylphenyl)-7-oxoheptanoic acid as a key building block in the total synthesis of named complex molecules. General principles of organic synthesis allow for its theoretical use as an intermediate, leveraging its bifunctional nature (a carboxylic acid and a ketone), but explicit examples with reaction schemes and yields are not documented.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

No dedicated Structure-Activity Relationship (SAR) studies originating from the this compound scaffold have been found in the literature. Research of this nature would typically involve the systematic modification of the phenyl ring, the alkyl chain, or the keto and acid functional groups, followed by biological evaluation to determine the effect of these modifications. The absence of such reports suggests this compound has not been a focal point for this type of medicinal chemistry research.

Chemoenzymatic Approaches to Novel Derivatives

The application of chemoenzymatic methods, such as lipase-catalyzed reactions for stereoselective transformations, has not been specifically reported for this compound. While lipases are widely used for the kinetic resolution of similar keto acids or for esterification/hydrolysis reactions, no studies detailing such a process for this particular compound, including data on enzyme selection, reaction conditions, or enantiomeric excess, are available.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(3-Methylphenyl)-7-oxoheptanoic acid, and how can intermediates be optimized?

- Methodological Answer : A stepwise approach is advised:

- Step 1 : Start with Friedel-Crafts acylation of 3-methyltoluene to introduce the ketone group.

- Step 2 : Perform chain elongation via malonic ester synthesis or Claisen condensation to form the heptanoic acid backbone.

- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize byproducts.

- Optimization : Adjust reaction temperature (e.g., 60–80°C for acylation) and catalyst load (e.g., AlCl₃ at 1.2 equiv.) to improve yield .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for 3-methylphenyl) and ketone carbonyl (δ ~210 ppm).

- IR Spectroscopy : Confirm the carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the heptanoic acid chain .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS Category 2B irritation).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for aryl-substituted heptanoic acid derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables.

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements.

- Receptor Binding Simulations : Apply molecular docking (e.g., AutoDock Vina) to validate interactions with target enzymes .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

- Methodological Answer :

- Salt Formation : Convert to sodium/potassium salts via NaOH/KOH titration (monitor pH 7–8).

- Cosolvents : Use DMSO:water (10:90 v/v) or cyclodextrin inclusion complexes to enhance solubility.

- Structural Modifications : Introduce polar groups (e.g., hydroxyl) at the para position of the phenyl ring without disrupting the ketone .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to analyze electron density at the ketone and carboxylic acid groups.

- Reaction Pathway Mapping : Simulate intermediates in transition states to identify rate-limiting steps (e.g., acylation vs. oxidation).

- Validation : Compare computed activation energies with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.